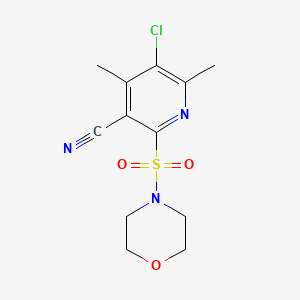

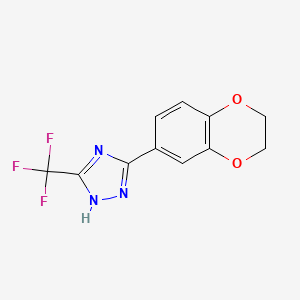

![molecular formula C16H20ClNO4 B5560406 (1R*,3S*)-7-(3-chloro-4-methoxybenzoyl)-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5560406.png)

(1R*,3S*)-7-(3-chloro-4-methoxybenzoyl)-7-azaspiro[3.5]nonane-1,3-diol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of azaspirocyclic compounds, similar to the one , often involves regioselective synthesis strategies. For instance, Alonso et al. (2005) described the regioselective synthesis of 1,7-dioxaspiro[4.4]nonanes, utilizing a trimethylenemethane dianion synthon, which could serve as a foundational approach for synthesizing related compounds like "(1R*,3S*)-7-(3-chloro-4-methoxybenzoyl)-7-azaspiro[3.5]nonane-1,3-diol" (Alonso, Dacunha, Meléndez, & Yus, 2005).

Molecular Structure Analysis

Crystal and molecular structure analyses are pivotal for understanding the conformation and geometrical characteristics of azaspirocyclic compounds. The detailed structure elucidation, often accomplished through X-ray diffraction studies, sheds light on the conformational preferences and intramolecular interactions present in these molecules. Studies such as those conducted by Manjunath et al. (2011) on similar azaspirocyclic structures provide insights into the crystalline and molecular arrangement, essential for comprehending the structural basis of their reactivity and properties (Manjunath et al., 2011).

Chemical Reactions and Properties

Azaspirocyclic compounds engage in a variety of chemical reactions, reflecting their versatile chemical properties. The Ritter reaction, for example, has been employed to synthesize substituted azaspiro compounds, indicating the reactivity of these molecules towards nitriles in acidic conditions to yield novel azaspiro structures with potential biological activity (Rozhkova et al., 2013).

科学的研究の応用

Selective Adrenoceptor Antagonism

BMY 7378, a compound structurally related to "(1R*,3S*)-7-(3-chloro-4-methoxybenzoyl)-7-azaspiro[3.5]nonane-1,3-diol," exhibits selective antagonism towards the alpha 1D-adrenoceptor subtype. This specificity is demonstrated through competitive assays, highlighting its potential for targeted pharmacological interventions (Goetz et al., 1995).

Anticonvulsant Activity

Research on N-phenyl- and N-benzyl-2-azaspiro derivatives, including structures akin to "(1R*,3S*)-7-(3-chloro-4-methoxybenzoyl)-7-azaspiro[3.5]nonane-1,3-diol," has shown promising anticonvulsant properties. Specifically, the modification of these compounds with fluoro or trifluoromethyl substituents enhances their efficacy in seizure models, suggesting their utility in developing new antiepileptic drugs (Obniska et al., 2006).

Heterocyclic Compound Synthesis

The molecule "(1R*,3S*)-7-(3-chloro-4-methoxybenzoyl)-7-azaspiro[3.5]nonane-1,3-diol" shares structural characteristics with heterocyclic compounds explored for various chemical syntheses. For example, studies on the synthesis of pyrrolones and their conversion into spirocyclic and fused heterocycles demonstrate the versatility of such structures in organic chemistry and potential pharmaceutical applications (El-Nabi, 2002).

Anticancer and Antidiabetic Potentials

New 1-thia-azaspiro[4.5]decane derivatives have been synthesized and tested for their anticancer and antidiabetic activities. The structural similarity to "(1R*,3S*)-7-(3-chloro-4-methoxybenzoyl)-7-azaspiro[3.5]nonane-1,3-diol" underscores the potential of such compounds in medicinal chemistry, particularly in targeting specific cancer and diabetes pathways (Flefel et al., 2017).

Spirocyclic Oxetane Synthesis

The development of novel synthetic methodologies involving spirocyclic oxetanes and benzimidazoles, which share a common structural motif with "(1R*,3S*)-7-(3-chloro-4-methoxybenzoyl)-7-azaspiro[3.5]nonane-1,3-diol," highlights the molecule's relevance in the synthesis of complex organic structures. These advancements could lead to new applications in drug discovery and material science (Gurry et al., 2015).

特性

IUPAC Name |

(3-chloro-4-methoxyphenyl)-[(1S,3R)-1,3-dihydroxy-7-azaspiro[3.5]nonan-7-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClNO4/c1-22-12-3-2-10(8-11(12)17)15(21)18-6-4-16(5-7-18)13(19)9-14(16)20/h2-3,8,13-14,19-20H,4-7,9H2,1H3/t13-,14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSQYOSUOYDAUCR-OKILXGFUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCC3(CC2)C(CC3O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCC3(CC2)[C@@H](C[C@@H]3O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R*,3S*)-7-(3-chloro-4-methoxybenzoyl)-7-azaspiro[3.5]nonane-1,3-diol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(benzyloxy)-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5560330.png)

![3-({4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5560331.png)

![ethyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5560337.png)

![ethyl 2-oxo-5-[(2-pyridinylthio)methyl]-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B5560364.png)

![2-(1-adamantyl)-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B5560370.png)

![4-[4-(1,9-dioxaspiro[5.5]undec-4-yl)piperazin-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B5560371.png)

![ethyl 10-cyano-6-oxo-2,3-dihydro-6H-furo[2',3':4,5]pyrido[1,2-a]pyrimidine-7-carboxylate](/img/structure/B5560389.png)

![methyl 4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}benzoate](/img/structure/B5560398.png)

![3-[(2-chlorobenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B5560414.png)